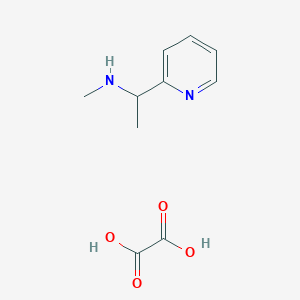![molecular formula C10H22Cl2N2O B1379755 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride CAS No. 1609401-18-4](/img/structure/B1379755.png)
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
Übersicht
Beschreibung
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Potency and Biochemical Validation
The compound has been a focus in the search for potent soluble epoxide hydrolase (sEH) inhibitors. A study utilized a spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold to design potential inhibitors, with remarkable solubility in aqueous solutions, low lipophilicity, and excellent oral bioavailability in mice. The inhibitory potency predominantly resided with the dextrorotatory eutomer, validating it as a lead compound for potential therapeutic use in areas like cardiovascular disease, inflammation, and pain Lukin et al., 2018.
Role in Synthesis of Biological Compounds
The compound is integral in synthesizing derivatives of ciprofloxacin, a prominent antibiotic. By employing 1-oxa-9-azaspiro[5.5]undecane derivatives, researchers synthesized new fluoroquinolone derivatives, significantly active against specific gram-positive and gram-negative bacterial strains. This showcases the compound's potential as a base in antibiotic refinement and development Lukin et al., 2022.
In Solid-Phase Synthesis
The compound has been used in the solid-phase synthesis of piperazines and diazaspirocycles. A noteworthy approach involved the direct annulation of primary amines with resin-bound bismesylates, emphasizing the compound's role in creating complex cyclic structures for diverse biochemical applications Macleod et al., 2006.
As a Building Block in Drug Discovery
Recognizing the novel spiro structures of bioactive natural products, the compound has been used to design novel spiro scaffolds. These scaffolds are ready-to-use building blocks in drug discovery, highlighting the compound's versatility and adaptability in creating pharmacologically relevant structures Jenkins et al., 2009.
Eigenschaften
IUPAC Name |
9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-5-3-10(4-6-12)8-9(11)2-7-13-10;;/h9H,2-8,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCWXYQXOFOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CCO2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride](/img/structure/B1379673.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1379675.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)




![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride](/img/structure/B1379689.png)





